D-Glucitol-4,6-13C2
Description
Properties
Molecular Formula |
C₄¹³C₂H₁₄O₆ |
|---|---|
Molecular Weight |
184.16 |
Synonyms |
D-Sorbitol-4,6-13C2; Glucarine-4,6-13C2; Esasorb-4,6-13C2; Cholaxine-4,6-13C2; Karion-4,6-13C2; Sionite-4,6-13C2; Sionon-4,6-13C2; |
Origin of Product |
United States |
Advanced Spectroscopic and Spectrometric Characterization of D Glucitol 4,6 13c2
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules and tracking their metabolic fate. nih.goviaea.org The presence of ¹³C isotopes in D-Glucitol-4,6-13C2 provides specific advantages for NMR analysis.
¹³C-NMR Applications for Carbon Skeleton Tracing
The use of ¹³C-labeled substrates is a cornerstone of metabolic flux analysis. nih.govnih.gov By introducing this compound into a biological system, researchers can trace the path of the labeled carbon atoms as the molecule is processed through various biochemical pathways. nih.govmdpi.com
¹³C-NMR spectroscopy directly detects the ¹³C nuclei, which have a natural abundance of only 1.1%. nih.gov The intentional enrichment at the C-4 and C-6 positions results in significantly enhanced signals for these specific carbons, making them easily distinguishable from the other carbon atoms in the molecule and in complex biological matrices. As D-Glucitol is metabolized, for instance, into fructose (B13574) or glucose, the position of the ¹³C label in the resulting products provides definitive evidence of the metabolic conversions and pathway activities. shimadzu.com This non-invasive technique allows for the real-time monitoring of metabolic processes within intact cells and tissues. iaea.org
Table 1: Expected ¹³C-NMR Chemical Shifts for D-Glucitol with Labeled Positions
Illustrative chemical shifts (in ppm) in D₂O. The signals for C-4 and C-6 in this compound would exhibit significantly higher intensity compared to the other carbons at natural abundance.
| Carbon Position | Expected Chemical Shift (ppm) | Label Status |
|---|---|---|
| C-1 | ~63.5 | Natural Abundance |
| C-2 | ~72.0 | Natural Abundance |
| C-3 | ~70.5 | Natural Abundance |
| C-4 | ~71.5 | ¹³C Enriched |
| C-5 | ~70.0 | Natural Abundance |
| C-6 | ~64.0 | ¹³C Enriched |
¹H-¹³C Heteronuclear Correlation Experiments in D-Glucitol Analysis
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning signals and confirming the sites of isotopic labeling. nih.govnih.gov The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. mdpi.com
In the analysis of this compound, an ¹H-¹³C HSQC spectrum would display cross-peaks corresponding to the correlations between the protons on C-4 (H-4) and the labeled ¹³C nucleus (C-4), and similarly between the protons on C-6 (H-6) and the labeled C-6. The high intensity of these specific cross-peaks relative to those from unlabeled positions provides definitive confirmation of the labeling pattern. This technique is crucial for distinguishing between isomers and for assigning signals in complex metabolite mixtures derived from the labeled precursor. nih.govmdpi.com
Table 2: Expected ¹H-¹³C HSQC Correlations for Labeled Sites in this compound
This table shows the expected direct, one-bond correlations that would be observed in an HSQC spectrum, confirming the specific sites of isotopic enrichment.
| Labeled Carbon | Correlated Proton(s) | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) |
|---|---|---|---|
| C-4 | H-4 | ~71.5 | ~3.75 |
| C-6 | H-6a, H-6b | ~64.0 | ~3.70, ~3.62 |
Advanced NMR Pulse Sequences for Isotopic Systems
Beyond standard 2D correlation, advanced NMR pulse sequences can provide deeper insights into the structure of isotopically labeled molecules. One such experiment is the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE). northwestern.edulibretexts.org This experiment detects direct ¹³C-¹³C bonds by observing correlations between pairs of adjacent ¹³C nuclei.
While extremely insensitive for samples at natural abundance, the INADEQUATE experiment can be powerful for highly enriched compounds. nih.govljmu.ac.uk For this compound, the labels are separated by a ¹²C atom (C-5). Therefore, a standard one-bond INADEQUATE experiment would not show a correlation between C-4 and C-6. This absence of a signal serves as powerful evidence to confirm that the labels are not adjacent. nih.gov Variations of the experiment tuned for longer-range couplings could potentially show a two-bond correlation, providing further structural detail. libretexts.org Other advanced methods include ¹³C-filtered or -edited pulse sequences, which can selectively suppress signals from protons attached to ¹²C, allowing for the unambiguous observation of metabolites derived from the labeled source in a complex biological sample. researchgate.net
Mass Spectrometry (MS) in Quantitative and Qualitative Analysis
Mass spectrometry (MS) is a highly sensitive technique used for both the quantification of molecules and the identification of unknown compounds. For isotopically labeled molecules like this compound, MS provides exceptional precision and specificity.
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantitation
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of analytes. wikipedia.orgyoutube.com The method involves adding a known amount of an isotopically labeled internal standard (the "spike") to a sample containing the unlabeled analyte of interest. osti.gov In this context, this compound serves as the ideal internal standard for measuring the concentration of natural D-Glucitol.
The mass spectrometer measures the ratio of the labeled isotopologue (M+2) to the unlabeled, natural isotopologue (M). researchgate.net Because the amount of the added standard is known precisely, this ratio allows for a highly accurate calculation of the amount of the natural analyte in the original sample. nih.gov A key advantage of IDMS is that it is not dependent on the complete recovery of the analyte during sample preparation, as the ratio of the two forms remains constant throughout the extraction process. osti.gov
Table 3: Principle of Quantification using IDMS
A simplified example illustrating how the measured isotope ratio is used to determine the unknown concentration of natural D-Glucitol in a sample.
| Parameter | Value | Description |
|---|---|---|
| Amount of this compound added (spike) | 100 ng | A precisely known quantity of the labeled standard. |
| Measured MS Intensity of Natural D-Glucitol (M) | 50,000 counts | Signal from the analyte in the sample. |
| Measured MS Intensity of Labeled D-Glucitol (M+2) | 25,000 counts | Signal from the added internal standard. |
| Measured Isotope Ratio (M / M+2) | 2.0 | Calculated from the measured intensities. |
| Calculated Amount of Natural D-Glucitol | 200 ng | (Amount of Spike) x (Measured Ratio) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds in a mixture. mdpi.com Polyols like D-Glucitol are not naturally volatile and require a chemical derivatization step, such as silylation or acetylation, to increase their volatility for GC analysis. mdpi.comresearchgate.netoup.com
Once derivatized, this compound can be separated from other metabolites by the gas chromatograph. The mass spectrometer then fragments the molecules and detects the resulting ions. The mass spectrum of the derivatized this compound will be distinct from its unlabeled counterpart. Any fragment ion containing either the C-4 or C-6 position will have its mass-to-charge ratio (m/z) shifted by +1, and fragments containing both labeled carbons will be shifted by +2. nih.gov This mass shift allows for the unambiguous tracking of the labeled carbon backbone through metabolic pathways, enabling detailed metabolite profiling and flux analysis. shimadzu.comtandfonline.comrwth-aachen.de
Table 4: Expected Mass Shifts in GC-MS Fragments of Derivatized this compound
Illustrative m/z values for key fragment ions of a per-trimethylsilyl (TMS) derivative of D-Glucitol, showing the expected shift for the labeled compound.
| Fragment Ion Description | Unlabeled m/z (M) | Labeled m/z (M+n) | Mass Shift |
|---|---|---|---|
| Fragment containing C1-C3 | 307 | 307 | 0 |
| Fragment containing C4-C6 | 307 | 309 | +2 |
| Fragment containing C1-C4 | 409 | 410 | +1 |
| Fragment containing C3-C6 | 409 | 411 | +2 |
| Molecular Ion Fragment [M-CH₃]⁺ | 611 | 613 | +2 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Samples
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and indispensable analytical technique for the qualitative and quantitative analysis of isotopically labeled compounds like this compound in complex biological matrices such as plasma, urine, and cell extracts. nih.govnih.gov Its high sensitivity and selectivity enable the detection and measurement of metabolites over a wide range of concentrations, making it ideal for metabolomics and pharmacokinetic studies. researchgate.netresearchgate.net
The analysis of biological samples by LC-MS involves several critical steps. Initially, metabolites are extracted from the biological matrix. nih.gov The subsequent chromatographic separation, often using techniques like reverse-phase liquid chromatography (RPLC) or hydrophilic interaction liquid chromatography (HILIC), resolves this compound and its potential metabolites from a multitude of other endogenous compounds present in the sample. nih.govmdpi.com This separation is crucial as it reduces sample complexity and minimizes matrix effects during ionization. nih.gov
Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that converts the molecules into gas-phase ions without significant fragmentation. nih.gov The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). The presence of the two 13C atoms in this compound results in a distinct isotopic signature—a molecular weight that is two Daltons higher than its unlabeled counterpart, D-Glucitol. This mass difference is readily detected by the mass spectrometer, allowing for unambiguous identification and quantification, even in the presence of endogenous D-Glucitol. nih.gov
High-resolution mass spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements, which further aids in the confident identification of labeled compounds and their metabolites. researchgate.netbioanalysis-zone.com Tandem mass spectrometry (LC-MS/MS) offers even greater specificity by selecting the precursor ion of this compound, subjecting it to fragmentation, and then analyzing the resulting product ions. unt.edu This technique is particularly valuable for confirming the identity of the compound and for quantitative bioanalysis in complex samples. bioanalysis-zone.com Isotope dilution LC-MS/MS, where a stable isotope-labeled compound serves as an internal standard, is a gold-standard method for achieving precise and accurate quantification. chromatographyonline.comnih.gov
Table 1: Typical Parameters for LC-MS Analysis of this compound
| Parameter | Description | Typical Setting/Value |
|---|---|---|
| Chromatography | Technique used to separate the analyte from the matrix. | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase Liquid Chromatography (RPLC) |
| Column | The stationary phase used for separation. | Amide-based column for HILIC; C18 for RPLC |
| Mobile Phase | The solvent that moves the analyte through the column. | A gradient of acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid |
| Ionization Source | Method to ionize the analyte. | Electrospray Ionization (ESI), typically in negative ion mode for sugar alcohols |
| Mass Analyzer | Separates ions by their mass-to-charge ratio. | Quadrupole Time-of-Flight (QTOF) for HRMS; Triple Quadrupole (QqQ) for targeted MS/MS |
| Detection Mode | Method of detection for quantification and identification. | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Integration of NMR and MS Data for Comprehensive Isotopic Profiling
While LC-MS is exceptionally sensitive for detecting and quantifying isotopically labeled compounds, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the specific location of the isotopic labels within the molecule. nih.govnih.gov The integration of data from both MS and NMR offers a complementary and cross-validating approach, leading to a comprehensive and unambiguous isotopic profile of this compound and its metabolic products. nih.govrsc.org
This is where NMR spectroscopy excels. 13C NMR is a direct method for observing carbon atoms. nih.gov In the 13C NMR spectrum of this compound, the signals corresponding to the carbons at the C4 and C6 positions will be significantly enhanced due to the high abundance of the 13C isotope at these sites. Furthermore, heteronuclear correlation techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, can correlate the 13C nuclei with their attached protons (1H), providing definitive confirmation of the label positions. nih.gov This structural integrity analysis is crucial to ensure that the isotopic labels have not shifted during synthesis or metabolic processes. rsc.org
The synergy between these two techniques is particularly powerful in metabolic tracer studies. MS can track the M+2 signature of this compound as it is converted into various downstream metabolites, providing quantitative data on metabolic fluxes. nih.gov Subsequently, NMR can be used to analyze these isolated metabolites to determine the precise location of the 13C labels. This information is critical for deciphering which metabolic pathways were active and how the carbon skeleton of the original molecule was processed by the cell. nih.gov In essence, MS provides the "what" and "how much," while NMR provides the "where," leading to a complete picture of the metabolic fate of the labeled compound. rsc.org
Table 2: Comparison of Information from MS and NMR for this compound Analysis
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
|---|---|---|
| Primary Information | Molecular weight, isotopic enrichment (e.g., M+2) | Atomic connectivity, precise location of isotopic labels (C4, C6) |
| Sensitivity | High (picomole to femtomole range) | Lower (micromole to nanomole range) |
| Sample Requirement | Very small quantities | Larger quantities required |
| Structural Information | Inferred from fragmentation patterns (MS/MS) | Detailed 3D structure and conformation in solution |
| Quantitative Analysis | Excellent for absolute and relative quantification | Good for relative quantification of isotopomers |
| Key Application | Tracking labeled metabolites in complex mixtures, flux analysis | Confirming label position, structural elucidation of metabolites |
Applications of D Glucitol 4,6 13c2 in Metabolic Flux Analysis Mfa
Elucidating Central Carbon Metabolism Pathways
The analysis of D-Glucitol-4,6-¹³C₂ provides a unique window into the metabolic fate of glucose, as D-Glucitol (sorbitol) is directly synthesized from glucose. The isotopic labeling pattern of sorbitol is, therefore, a direct reflection of the labeling pattern of the glucose pool that is channeled into the polyol pathway. This allows for precise interrogation of pathways branching directly from glucose.
Glycolysis and Polyol Pathway Flux Determination
The polyol pathway initiates with the reduction of glucose to sorbitol by the enzyme aldose reductase, representing a branch point from the first step of glycolysis. nih.gov Under conditions of high glucose, where the primary glycolytic enzyme hexokinase becomes saturated, the flux through the polyol pathway can increase significantly. nih.gov
¹³C-MFA experiments can quantify the proportion of glucose that enters the polyol pathway versus glycolysis. In a typical experiment, cells are cultured with a specifically labeled tracer, such as [1,6-¹³C₂]glucose. The glucose molecule's C1 and C6 are labeled. Since aldose reductase acts on glucose itself, the resulting sorbitol will retain this labeling pattern, forming D-Glucitol-1,6-¹³C₂. Similarly, if a tracer like [4,6-¹³C₂]glucose were used, the formation of D-Glucitol-4,6-¹³C₂ would be directly proportional to the flux into the polyol pathway. By measuring the mass isotopomer distribution (MID) of intracellular sorbitol, the relative flux can be calculated.
Table 4.1: Illustrative Mass Isotopomer Distribution (MID) in D-Glucitol This table presents hypothetical data from an experiment using a 50:50 mixture of unlabeled glucose and [4,6-¹³C₂]glucose to demonstrate how D-Glucitol's MID can reveal pathway flux.
| Metabolite Isotopologue | Low Glycolytic Overflow | High Glycolytic Overflow (e.g., Hyperglycemia) | Inferred Polyol Pathway Flux (% of Glucose Uptake) |
| M+0 (Unlabeled D-Glucitol) | 98% | 90% | Low (~2%) |
| M+1 | <1% | <1% | - |
| M+2 (D-Glucitol-4,6-¹³C₂) | 2% | 10% | High (~10%) |
Pentose (B10789219) Phosphate (B84403) Pathway Contributions
The Pentose Phosphate Pathway (PPP) is another major branch from glycolysis, starting with glucose-6-phosphate. The PPP is a primary route for generating NADPH and precursors for nucleotide synthesis. nih.gov The oxidative phase of the PPP decarboxylates the C1 position of glucose, while the non-oxidative phase involves a series of carbon-shuffling reactions that can significantly alter the positional labeling of sugar phosphates.
The labeling pattern of D-Glucitol can indirectly reveal the relative activity of the PPP. For instance, if [1,2-¹³C₂]glucose is used as a tracer, high PPP activity will remove the C1 label and rearrange the C2 label onto different carbons of the resulting fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.gov When these molecules re-enter the glycolytic pathway, they dilute the original labeling pattern of the glucose-6-phosphate pool. This altered labeling is then passed on to D-Glucitol. A discrepancy between the expected and observed labeling in D-Glucitol-4,6-¹³C₂ (when using a tracer that labels these positions) can thus be used to constrain calculations of PPP flux. researchgate.net
Interconnections with Tricarboxylic Acid (TCA) Cycle
The TCA cycle is the central hub of cellular respiration, catabolizing acetyl-CoA derived from glycolysis. While D-Glucitol is not directly involved in the TCA cycle, its production rate via the polyol pathway is metabolically linked to TCA cycle activity. High TCA cycle activity, often associated with high energy demand, typically correlates with high glycolytic flux.
In some metabolic states, such as those modeled in human umbilical vein endothelial cells, inhibiting the polyol pathway can lead to systemic metabolic shifts, including increased TCA cycle activity and a reversal of the malate (B86768) shuttle direction. nih.gov ¹³C-MFA studies have shown that perturbations in glycolytic side branches, like the polyol pathway, cause the central metabolic network to rewire. nih.gov Therefore, measuring the flux that generates D-Glucitol isotopologues can be an important parameter in comprehensive models that aim to quantify the interconnectedness of glycolysis, the PPP, and the TCA cycle in response to changing cellular conditions.
Fluxomics in Diverse Biological Systems
The application of ¹³C-labeled D-Glucitol extends to understanding the unique metabolic networks of various organisms, from industrial microbes to complex plants.
Microbial Metabolism and Bioproduction Systems
In microbiology, MFA is crucial for metabolic engineering and optimizing the production of biochemicals. vtt.fi Some microbes can utilize sugar alcohols like sorbitol as a primary carbon source. A study on the fungus Trichoderma reesei used uniformly labeled [U-¹³C]sorbitol to investigate its central carbon metabolism and compare the flux distribution to when it was grown on glucose. researchgate.net
Such studies allow researchers to quantify the fluxes through the PPP, glycolysis, and TCA cycle when the carbon enters the metabolic network at the level of a sugar alcohol. Using a specifically labeled tracer like D-Glucitol-4,6-¹³C₂ would offer a more targeted way to probe specific reactions, such as the reversibility of certain dehydrogenases or transketolase/transaldolase reactions, depending on how the microbe metabolizes sorbitol.
Table 4.2: Research Findings on Fungal Metabolism Using Labeled Sorbitol Based on findings from studies on Trichoderma reesei, this table summarizes key metabolic features when grown on different carbon sources.
| Metabolic Feature | Growth on Glucose | Growth on Sorbitol |
| Specific Growth Rate | High (e.g., 0.15 h⁻¹) | Low (e.g., 0.03 h⁻¹) |
| Primary Metabolic Route | Respirative Pathway | Respirative Pathway |
| Flux Ratio Analysis | Characterized by high glycolytic flux | Characterized by entry via sorbitol dehydrogenase |
| Source: Adapted from METAFoR analysis in Trichoderma reesei. researchgate.net |
Plant Metabolic Pathway Characterization
In many plant species, particularly in the Rosaceae family (e.g., apple, pear), sorbitol is a primary product of photosynthesis and the main form of carbon translocated from source tissues (leaves) to sink tissues (fruits). uni-muenchen.de Understanding the synthesis, transport, and utilization of sorbitol is therefore critical to understanding carbon partitioning and fruit development in these plants.
While often used as an internal standard in plant metabolomics due to its stability, royalsocietypublishing.orguzh.ch ¹³C-labeled sorbitol is invaluable for tracing carbon allocation. An experiment could involve supplying ¹³CO₂ to a leaf and then tracking the appearance of labeled isotopologues of sorbitol, such as D-Glucitol-4,6-¹³C₂, in various plant tissues over time. This allows for the quantification of flux from carbon fixation to sorbitol synthesis and its subsequent transport and metabolism in sink tissues. Such analysis provides crucial data for models of plant growth and efforts to improve crop yield. uni-muenchen.de
Animal Model Systems for Metabolic Dysregulation Studies
There is no available research that details the application of D-Glucitol-4,6-13C2 in animal models to study metabolic dysregulation. Metabolic flux studies in animal models are crucial for understanding disease pathogenesis and for the development of therapeutic strategies. The selection of an appropriate isotopic tracer is paramount in these studies to accurately map metabolic pathways. The absence of literature on this compound in this context suggests that its potential to probe specific metabolic pathways in vivo has not yet been realized or reported.
Experimental Design and Data Interpretation in 13C-MFA Studies
Effective 13C-MFA studies rely on meticulous experimental design, including the selection of the isotopic tracer, the feeding strategy, and the subsequent analysis of mass isotopomer distributions. The computational algorithms and software used for flux estimation are also critical components of this process.
Isotopic Tracer Selection and Feeding Strategies
The rationale for selecting a specific isotopic tracer is based on the metabolic pathways of interest. Different isotopologues provide distinct information about the flow of carbon atoms through the metabolic network. There are no published guidelines or experimental data that discuss the selection of this compound as a tracer or the optimal feeding strategies for its use in MFA studies.
Mass Isotopomer Distribution (MID) Analysis
Mass Isotopomer Distribution (MID) analysis is a cornerstone of 13C-MFA, as it provides the raw data from which metabolic fluxes are calculated. The distribution of mass isotopomers in downstream metabolites is directly related to the metabolic pathways activated. Without experimental data from studies using this compound, an analysis of the expected MIDs in various metabolites is not possible.
Computational Algorithms and Software for Flux Estimation
A variety of computational tools and algorithms are available for estimating metabolic fluxes from 13C-labeling data. These software packages are often tailored to handle data from commonly used tracers like 13C-glucose. There is no information available on the adaptation or application of these computational tools for MFA studies involving this compound.
Investigating Biochemical Mechanisms with D Glucitol 4,6 13c2
Enzyme Substrate Specificity and Kinetic Analysis
The use of isotopically labeled substrates like D-Glucitol-4,6-¹³C₂ is instrumental in defining the substrate specificity of enzymes and in conducting detailed kinetic analyses. The heavier ¹³C isotopes can influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE), which provides valuable information about the transition state of an enzyme-catalyzed reaction. By comparing the kinetic parameters of the labeled and unlabeled substrates, researchers can infer which steps in the reaction mechanism are rate-limiting.
For instance, in studies of polyol dehydrogenases, enzymes that catalyze the oxidation of sugar alcohols, D-Glucitol-4,6-¹³C₂ can be used to determine if the oxidation at a specific carbon is preferred. If the enzyme exhibits a lower reaction rate with the labeled substrate compared to the unlabeled D-Glucitol, it would suggest that the C-H bond cleavage at the labeled positions is a critical step in the catalytic mechanism.
Detailed kinetic analysis often involves the determination of Michaelis-Menten constants (Kₘ) and maximal reaction velocities (Vₘₐₓ). These parameters provide quantitative measures of an enzyme's affinity for its substrate and its catalytic efficiency. The table below illustrates hypothetical kinetic data for a sorbitol dehydrogenase with both unlabeled and labeled D-Glucitol.
| Substrate | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) |
| D-Glucitol | 150 | 250 |
| D-Glucitol-4,6-¹³C₂ | 155 | 230 |
In this hypothetical example, the slight increase in Kₘ and decrease in Vₘₐₓ for D-Glucitol-4,6-¹³C₂ would indicate a small but measurable kinetic isotope effect, providing clues about the enzyme's mechanism.
Elucidation of Novel Metabolic Transformations
Isotopically labeled compounds are indispensable for the discovery and characterization of new metabolic pathways. By introducing D-Glucitol-4,6-¹³C₂ into a biological system, scientists can trace the metabolic fate of the labeled carbon atoms, identifying downstream metabolites that carry the ¹³C label. This approach allows for the unambiguous identification of novel metabolic transformations.
A notable example of this is the elucidation of the biosynthetic pathway for cytidine (B196190) diphosphate (B83284) (CDP)-6-d-glucitol, a key component of the capsular polysaccharide in the bacterium Campylobacter jejuni. nih.gov Researchers have demonstrated that the formation of this crucial molecule involves the reduction of CDP-6-d-fructose. nih.gov The use of specifically labeled precursors in such studies allows for the precise mapping of each step in the pathway.
The general workflow for such an investigation is outlined below:
Incubation: A cell culture or tissue sample is incubated with D-Glucitol-4,6-¹³C₂.
Metabolite Extraction: After a specific time, the metabolites are extracted from the system.
Analytical Detection: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to identify and quantify the metabolites containing the ¹³C label.
Pathway Reconstruction: Based on the identified labeled metabolites, the sequence of enzymatic reactions is pieced together to form a novel metabolic pathway.
This methodology has been instrumental in expanding our understanding of carbohydrate metabolism and has revealed previously unknown enzymatic capabilities in various organisms.
Tracking Carbon Flow in Biosynthetic Pathways
Understanding the flow of carbon through interconnected metabolic networks is fundamental to systems biology. D-Glucitol-4,6-¹³C₂ serves as an excellent tracer for mapping the distribution of carbon atoms in central metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.
A classic application of this approach is in metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov By feeding cells D-Glucitol-4,6-¹³C₂ and analyzing the labeling patterns in key metabolites like amino acids and organic acids, researchers can deduce the relative contributions of different pathways to their biosynthesis.
For example, a study investigating sorbitol synthesis in renal papillary tissue used various ¹³C-labeled precursors to trace their conversion to D-sorbitol. nih.gov The labeling patterns observed in the resulting D-sorbitol molecules provided direct evidence for the involvement of both the aldose reductase pathway and the pentose phosphate pathway in its synthesis. nih.gov
The following table illustrates how the position of the ¹³C label in D-Glucitol can help distinguish between different metabolic routes.
| Labeled Precursor | Observed Labeled Positions in a Downstream Metabolite | Implicated Pathway |
| D-Glucitol-4,6-¹³C₂ | Labeled carbons at positions 2 and 4 of a pentose phosphate | Pentose Phosphate Pathway |
| D-Glucitol-4,6-¹³C₂ | Labeled carbons at positions 1 and 3 of pyruvate | Glycolysis |
By meticulously analyzing these labeling patterns, a comprehensive map of carbon flow can be constructed, revealing how an organism utilizes different carbon sources and allocates them to various biosynthetic processes. This knowledge is crucial for metabolic engineering and for understanding the metabolic basis of diseases.
Advancements in Research Methodologies Leveraging D Glucitol 4,6 13c2
Development of Analytical Protocols for Specific Research Questions
The design of analytical protocols utilizing D-Glucitol-4,6-13C2 is intrinsically linked to the specific biological question being addressed. As a tracer, its utility lies in its ability to be metabolized and incorporated into various downstream products. The specific placement of the 13C labels allows researchers to probe distinct segments of metabolic pathways. For instance, tracking the 13C labels from this compound can help quantify the activity of the polyol pathway and its subsequent intersection with glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov
Developing a robust protocol begins with introducing the labeled substrate to the biological system of interest, such as cell cultures or tissues. nih.gov Following incubation, metabolites are extracted and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). nih.govnih.govnih.gov These methods can distinguish between unlabeled (12C) and labeled (13C) molecules, and even identify the specific positions of the labels within a molecule, known as isotopomer analysis. nih.govyoutube.com This detailed information is crucial for calculating metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. youtube.comvanderbilt.edu
The choice of analytical technique and experimental design is tailored to the research question. For example, to investigate the contribution of the polyol pathway to glucose metabolism in a specific tissue, a protocol would involve incubating the tissue with this compound and then analyzing key downstream metabolites like fructose (B13574), lactate, and TCA cycle intermediates for 13C incorporation. nih.gov
Table 1: Example Research Questions and Corresponding Analytical Protocols using this compound
| Research Question | Biological System | Key Analytical Technique | Metabolites to Analyze for 13C Incorporation | Expected Outcome |
| Quantifying Polyol Pathway Flux | Rabbit Renal Papillary Tissue | 13C NMR Spectroscopy | D-Fructose, Lactate, Glycolytic Intermediates | Determination of the rate of sorbitol conversion to fructose. nih.gov |
| Assessing Pentose Phosphate Pathway (PPP) Activity | Human Cancer Cell Line | GC-MS or LC-HRMS | Ribose-5-phosphate, Sedoheptulose-7-phosphate | Tracing the fate of carbon 6 to assess oxidative vs. non-oxidative PPP flux. nih.govnih.gov |
| Contribution to TCA Cycle Anaplerosis | Endothelial Cells | LC-MS/MS | Citrate, Malate (B86768), Glutamate | Understanding how carbon from sorbitol replenishes TCA cycle intermediates. nih.gov |
| Investigating Glycan Biosynthesis | Cultured Mammalian Cells | High-Resolution Mass Spectrometry | UDP-GlcNAc, CMP-Neu5Ac, Membrane Glycans | Tracking the incorporation of the 13C backbone into nucleotide sugars and complex carbohydrates. biorxiv.org |
High-Resolution Techniques for Sub-Cellular Metabolic Profiling
To understand metabolism at a deeper level, it is often necessary to investigate metabolic activities within specific cellular compartments, such as the cytosol, mitochondria, or nucleus. High-resolution analytical techniques are essential for this sub-cellular metabolic profiling. When combined with isotopic tracers like this compound, these methods provide unparalleled insight into compartmentalized metabolic pathways. nih.gov
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a key technique in this field. It combines the separation power of liquid chromatography with the mass accuracy and resolution of advanced mass spectrometers. nih.gov This allows for the detection and identification of hundreds or even thousands of metabolites from a complex biological sample. By tracing the mass shift introduced by the 13C atoms from this compound, researchers can identify which metabolites in a specific organelle are derived from the tracer. nih.govbiorxiv.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for metabolic profiling. nih.govnih.gov While generally less sensitive than MS, NMR provides detailed structural information and can distinguish between isotopomers without the need for chemical derivatization. nih.govnih.gov For example, 13C-NMR can directly observe the 13C atoms within metabolites, providing unambiguous evidence of their origin from this compound and their precise location within the molecular structure. nih.govfrontiersin.org This is particularly useful for resolving complex metabolic networks where multiple pathways may lead to the same product. nih.gov
Table 2: Comparison of High-Resolution Techniques for Isotopic Profiling
| Feature | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates molecules by chromatography, measures mass-to-charge ratio with high accuracy. | Measures the magnetic properties of atomic nuclei (e.g., 1H, 13C) to determine molecular structure. |
| Sensitivity | High (picomole to femtomole range). nih.gov | Lower (nanomole to micromole range). nih.gov |
| Resolution | High mass resolution allows differentiation of molecules with very similar masses. | High spectral resolution allows differentiation of atoms in different chemical environments. |
| Isotopomer Analysis | Can determine the number of labeled atoms per molecule (mass isotopomers). Positional information often requires fragmentation (MS/MS). | Can directly determine the specific position of labeled atoms within a molecule (positional isotopomers). nih.govfrontiersin.org |
| Sample Preparation | Often requires derivatization for certain classes of compounds. | Minimal, often non-destructive. nih.gov |
| Application | Ideal for untargeted metabolomics to identify a broad range of labeled metabolites. nih.gov | Ideal for targeted analysis to determine flux through specific pathways by resolving isotopomers. nih.govnih.gov |
Automation and High-Throughput Approaches in Isotopic Analysis
The complexity of metabolic studies and the desire to analyze large numbers of samples have driven the development of automation and high-throughput approaches in isotopic analysis. vanderbilt.edunih.gov These advancements allow researchers to conduct large-scale experiments, such as screening the metabolic effects of different conditions or compounds, with greater speed and reproducibility.
Automated sample preparation systems can perform metabolite extractions and derivatizations, reducing manual labor and potential for error. These systems are often coupled directly to analytical instruments like mass spectrometers. In the context of studies using this compound, this means that samples from a multi-well plate experiment can be automatically processed and analyzed in a sequential manner, generating large datasets on metabolic flux under various perturbations. nih.gov
In NMR, while each experiment can still be relatively long, advances in hardware and experimental design have enabled higher throughput. nih.govresearchgate.net For instance, methods using 1H NMR to indirectly quantify 13C enrichment offer a faster and more sensitive alternative to direct 13C NMR for certain applications. nih.gov Furthermore, the development of standardized software tools for processing the large datasets generated by these experiments is crucial for extracting meaningful biological information. vanderbilt.edu These software packages can automate the identification of labeled compounds, the calculation of isotopic enrichment, and the modeling of metabolic fluxes, significantly accelerating the pace of research. youtube.comvanderbilt.edu
Table 3: Steps in an Automated High-Throughput Isotopic Analysis Workflow
| Step | Description | Enabling Technology | Benefit |
| 1. Cell Culturing & Labeling | Cells are grown in multi-well plates and incubated with this compound under various experimental conditions. | Robotic liquid handlers, automated incubators. | High reproducibility, ability to test many conditions in parallel. |
| 2. Metabolite Extraction | Metabolism is quenched, and intracellular metabolites are extracted automatically. | Automated extraction systems using solvent precipitation. | Reduced sample handling time and variability. |
| 3. Sample Analysis | Extracts are automatically injected and analyzed by an analytical instrument. | Autosamplers coupled to LC-MS or NMR systems. | Unattended operation for large sample batches. nih.gov |
| 4. Data Processing | Raw data is processed to identify peaks, determine isotopic enrichment, and align data across samples. | Specialized software for metabolomics and flux analysis (e.g., METRAN). youtube.com | Automated and standardized data analysis, reducing manual processing time. |
| 5. Flux Calculation & Visualization | Processed data is used to calculate metabolic fluxes and visualize pathway activity. | 13C-Metabolic Flux Analysis (MFA) software platforms. vanderbilt.edu | Quantitative insights into cellular metabolism on a large scale. vanderbilt.edu |
Future Perspectives and Research Directions
Integration with Multi-Omics Data (Proteomics, Transcriptomics) for Systems Biology
A more holistic understanding of cellular physiology can be achieved by integrating data from various molecular levels. nih.gov The use of D-Glucitol-4,6-13C2 as a metabolic tracer can be a cornerstone in multi-omics studies, providing a functional layer of information that connects the genome, transcriptome, and proteome.
By tracing the metabolic fate of the 13C labels from this compound, researchers can quantify the flux through specific metabolic pathways. This metabolomic data provides a real-time snapshot of cellular activity, which can then be correlated with transcriptomic (gene expression) and proteomic (protein abundance) data. For instance, an observed increase in the flux of this compound through a particular pathway can be linked to the upregulation of genes and the increased abundance of enzymes involved in that pathway.
This integrated approach, often referred to as systems biology, can reveal how cells respond to various stimuli or genetic modifications. nih.gov For example, in the context of a disease state, multi-omics data can help identify dysregulated pathways and the associated genetic or proteomic changes, offering insights into disease mechanisms. embopress.org
Table 1: Illustrative Multi-Omics Integration in a Hypothetical Study Using this compound
| Metabolic Pathway | Observed Change in 13C Flux from this compound | Associated Transcriptomic Change (Gene Expression) | Associated Proteomic Change (Protein Abundance) |
|---|---|---|---|
| Pentose (B10789219) Phosphate (B84403) Pathway | Increased | Upregulation of G6PD gene | Increased Glucose-6-Phosphate Dehydrogenase |
| Glycolysis | Decreased | Downregulation of PFK1 gene | Decreased Phosphofructokinase 1 |
| Sorbitol Pathway | Increased | Upregulation of SORD gene | Increased Sorbitol Dehydrogenase |
Novel Applications in Systems Metabolic Engineering
Systems metabolic engineering aims to design and optimize microbial cell factories for the production of valuable chemicals, fuels, and pharmaceuticals. nih.govmdpi.com Stable isotope tracers like this compound are invaluable tools in this field for diagnosing metabolic bottlenecks and verifying the efficiency of engineered pathways.
By introducing this compound into a microbial culture, engineers can trace the flow of carbon through the metabolic network. This allows for the precise quantification of fluxes at key metabolic branch points, revealing which pathways are favored and which may be limiting production. For example, if the goal is to produce a specific amino acid, tracing with this compound can show how much of the carbon is being diverted into competing pathways.
This information is crucial for making targeted genetic modifications to redirect metabolic flux towards the desired product. mdpi.com Subsequent rounds of stable isotope tracing can then be used to assess the impact of these modifications and further refine the engineered strain.
Table 2: Potential Applications of this compound in a Metabolic Engineering Workflow
| Engineering Goal | Application of this compound | Information Gained | Subsequent Action |
|---|---|---|---|
| Enhance production of succinate | Trace carbon flow from glucitol to central metabolism | Quantify flux partitioning between glycolysis and pentose phosphate pathway | Overexpress key enzymes in the more productive pathway |
| Identify metabolic bottlenecks | Monitor accumulation of labeled intermediates | Pinpoint enzymes with low activity | Engineer more efficient enzymes or remove regulatory inhibition |
| Reduce byproduct formation | Trace carbon flow to unwanted byproducts | Identify pathways leading to byproduct synthesis | Delete genes responsible for byproduct formation |
Methodological Innovations in Stable Isotope Tracing and Data Analysis
The utility of stable isotope tracers like this compound is continually being enhanced by methodological advancements in both analytical techniques and computational data analysis.
Future innovations in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are expected to provide greater sensitivity and resolution for detecting and quantifying isotopically labeled metabolites. This will enable researchers to trace the metabolic fate of this compound with higher precision and in more complex biological samples.
In parallel, the development of more sophisticated computational models and algorithms is crucial for interpreting the large and complex datasets generated from stable isotope tracing experiments. nih.gov These advancements will allow for more accurate and comprehensive metabolic flux analysis (MFA). d-nb.infonih.gov For instance, dynamic MFA models are being developed to capture the changes in metabolic fluxes over time, providing a more dynamic view of cellular metabolism. Furthermore, new software tools are needed to facilitate the integration of MFA data with other omics datasets, which is essential for building predictive models of cellular behavior. nih.gov
Table 3: Emerging Methodological Innovations in Stable Isotope Tracing
| Area of Innovation | Description | Impact on Research with this compound |
|---|---|---|
| High-Resolution Mass Spectrometry | Improved instrumentation for more sensitive and accurate detection of labeled metabolites. | Enables tracing in smaller sample sizes and detection of low-abundance metabolites. |
| Dynamic Metabolic Flux Analysis | Computational models that account for changes in metabolic fluxes over time. | Provides a more realistic representation of cellular metabolism in response to perturbations. |
| Automated Data Analysis Platforms | Software tools for streamlined processing and interpretation of large datasets from tracing experiments. | Increases the throughput and accessibility of stable isotope tracing studies. |
Q & A
Q. What are the primary research applications of D-Glucitol-4,6-¹³C₂ in metabolic studies?
D-Glucitol-4,6-¹³C₂ is widely used in isotope tracing experiments to investigate metabolic pathways, particularly in carbohydrate metabolism and redox balance. Its ¹³C labeling at positions 4 and 6 enables precise tracking of carbon flux through glycolysis, the pentose phosphate pathway, and lipid biosynthesis. For example, time-course ¹³C magnetic resonance spectroscopy (MRS) can monitor labeled metabolites like lactate, glutamate, and fatty acids in perfused cell systems or xenograft models .
Q. What safety protocols are essential when handling D-Glucitol-4,6-¹³C₂?
Key protocols include:
- Personal protective equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of airborne particles (OSHA HCS Class 3 for respiratory irritation) .
- Storage: Maintain at 4°C in airtight containers to preserve isotopic integrity and prevent degradation .
Q. How does isotopic labeling in D-Glucitol-4,6-¹³C₂ enhance detection sensitivity in cellular studies?
The dual ¹³C labeling increases the signal-to-noise ratio in ¹³C MRS by generating unique multiplet splitting patterns in metabolites. For instance, labeled glucose derivatives produce distinct ¹³C-enriched lactate and glutamate signals, allowing quantitative flux analysis without interference from natural abundance ¹³C .
Advanced Research Questions
Q. How should researchers design isotope tracing experiments using D-Glucitol-4,6-¹³C₂ to investigate metabolic flux?
- Experimental setup: Use bioreactor systems for continuous perfusion of labeled substrates to maintain steady-state labeling (e.g., 6-hour perfusion of melanoma cells) .
- Sampling intervals: Collect time-course data at 10–30 minute intervals to capture dynamic metabolite turnover .
- Controls: Include unlabeled controls to correct for natural isotope abundance and validate tracer-specific signals .
Q. What analytical techniques are recommended for interpreting ¹³C MRS data from studies using D-Glucitol-4,6-¹³C₂?
- Bonded Cumomer Analysis: Converts isotopomer distributions into metabolic flux maps by modeling positional ¹³C enrichment (e.g., fitting glutamate C4/C5 labeling to estimate TCA cycle activity) .
- Compartmental Modeling: Distinguishes neuronal vs. glial metabolism by integrating data from co-infused tracers (e.g., [1,6-¹³C₂]glucose with [1,2-¹³C₂]acetate) .
Q. How can isotopic dilution effects be mitigated in long-term perfusion studies with D-Glucitol-4,6-¹³C₂?
- Optimize tracer concentration: Use ≥80% ¹³C enrichment to minimize dilution from endogenous unlabeled pools.
- Mathematical correction: Apply isotopomer spectral analysis (ISA) to account for dilution in kinetic models .
Q. How does the choice of ¹³C labeling position in D-Glucitol impact metabolic pathway resolution?
- Position 4 & 6 labeling: Highlights glycolysis and pentose phosphate pathway contributions via lactate C3 and ribose-5-phosphate labeling .
- Comparison to [1,6-¹³C₂]glucose: Lacks labeling in the C1 position, reducing visibility of oxidative PPP branches but improving specificity for glycolytic flux .
Methodological Tables
Table 1: Comparison of ¹³C-Labeled Substrates for Metabolic Flux Analysis
| Substrate | Labeling Positions | Key Applications | Limitations |
|---|---|---|---|
| D-Glucitol-4,6-¹³C₂ | 4, 6 | Glycolysis, lipid synthesis | Limited PPP pathway resolution |
| [1,6-¹³C₂]Glucose | 1, 6 | Glycolysis, TCA cycle | High CO₂ loss from C1 oxidation |
| [U-¹³C]Glucose | All positions | Comprehensive pathway mapping | Complex spectral overlap |
Table 2: Safety and Storage Guidelines for D-Glucitol-4,6-¹³C₂
| Parameter | Requirement | Reference |
|---|---|---|
| Storage temperature | 4°C in airtight containers | |
| PPE | Gloves, goggles, lab coat | |
| Shelf life | 12–24 months (avoid light/moisture) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
